ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that features a pyrazole ring, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl group.
Coupling Reaction: The pyrazole and piperazine intermediates are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its potential as a drug candidate.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: This compound shares a similar pyrazole and piperazine structure but differs in the functional groups attached.
4-(4-Bromophenyl)piperazin-1-yl)methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, but with different substituents and biological activities.
Uniqueness
Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, and its pyrazole and piperazine rings provide a versatile scaffold for drug development.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-2-22-15(21)5-4-14(20)18-11-8-17(9-12-18)10-13-19-7-3-6-16-19/h3,6-7H,2,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMNOIBHFNOWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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